Molecular Weight and Size Advantage of Boc-NH-PEG1-OH Over Boc-NH-PEG2-OH
Boc-NH-PEG1-OH offers a significantly smaller and more compact structure compared to its closest PEG homolog, Boc-NH-PEG2-OH . This minimal size reduces the potential for steric hindrance in subsequent conjugation steps and minimizes the molecular weight added to the final conjugate, a critical factor in optimizing pharmacokinetic properties . This is quantified by a ~21.5% lower molecular weight and a simpler chemical composition (C₇H₁₅NO₃ vs. C₉H₁₉NO₄) .
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 161.20 |
| Comparator Or Baseline | Boc-NH-PEG2-OH: 205.25 |
| Quantified Difference | Target compound is 44.05 g/mol (21.5%) lighter |
| Conditions | Calculated from molecular formula (C₇H₁₅NO₃ vs. C₉H₁₉NO₄) |
Why This Matters
This size advantage directly translates to a more precise, low-background molecular bridge, crucial for maintaining the bioactivity and permeability of conjugated molecules.
